![molecular formula C11H15NO B179720 (2S)-2-(phenoxymethyl)pyrrolidine CAS No. 174213-76-4](/img/structure/B179720.png)
(2S)-2-(phenoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2S)-2-(phenoxymethyl)pyrrolidine” is C11H15NO . Its molecular weight is 177.25 . The InChI key and code provide a textual identifier for the compound .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 177.25 . The compound has a density of 1.017g/cm3 . It has a boiling point of 277.3ºC at 760 mmHg .Scientific Research Applications
Catalysis and Organic Synthesis
(2S)-2-(phenoxymethyl)pyrrolidine and its derivatives play a crucial role in catalysis and the synthesis of complex organic molecules. For instance, polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through one-pot coupling reactions involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, showcasing the compound's utility in facilitating complex synthetic transformations (Clique, Vassiliou, Monteiro, & Balme, 2002).
Material Science and Polymer Synthesis
In material science, this compound derivatives have been investigated for their potential in creating new materials. A study on novel pyridine-containing aromatic dianhydride monomers, synthesized from related compounds, led to the development of new polyimides with pyridine moieties. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, indicating their applicability in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).
Magnetic and Optical Properties
The exploration of this compound derivatives in lanthanide chemistry has led to the discovery of new families of lanthanide clusters. These clusters display unique sandglass-like topologies and exhibit dual physical properties, such as single-molecule magnetism behavior and intense red photoluminescence. This dual functionality opens up new avenues for the application of these compounds in magnetic and optical devices (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, et al., 2011).
Asymmetric Synthesis and Medicinal Chemistry
Derivatives of this compound have been shown to be effective catalysts for asymmetric synthesis, enabling the preparation of optically pure compounds with high stereoselectivity. This capability is crucial for the development of pharmaceuticals and biologically active molecules. For example, efficient stereoselective Michael additions catalyzed by these derivatives have facilitated the synthesis of various γ-nitro carbonyl compounds with excellent yield and enantioselectivity (Singh, Singh, Kaur, et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitrogen heterocycles, a group to which this compound belongs, are key and prevalent motifs in drugs .
Mode of Action
The mode of action of (2S)-2-(phenoxymethyl)pyrrolidine involves the intramolecular C–H amination of the pyrrolidine derivative . This process is catalyzed by evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium, which employ high-valent oxo-iron (IV) species .
Biochemical Pathways
The compound’s interaction with cytochrome p450 bm3 suggests it may influence pathways involving this enzyme .
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .
Result of Action
The compound’s interaction with cytochrome p450 bm3 suggests it may have an impact on cellular processes involving this enzyme .
properties
IUPAC Name |
(2S)-2-(phenoxymethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431823 |
Source
|
Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174213-76-4 |
Source
|
Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.